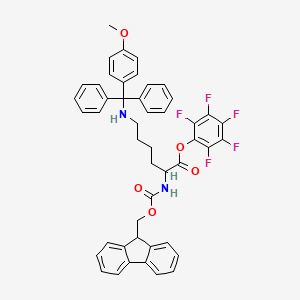

Fmoc-Lys(Mmt)-OPfp

Description

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYYVGROLNAODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H39F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Incorporation Strategies

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Strategy

The Fmoc strategy is the most prevalent method for solid-phase peptide synthesis, prized for its mild deprotection conditions which preserve a wide range of acid-labile side-chain protecting groups. Fmoc-Lys(Mmt)-OPfp is particularly well-suited for this strategy, offering both a pre-activated carboxyl group for efficient coupling and an orthogonally protected side chain.

Fmoc-Based Coupling Protocols with Activated Esters

Pentafluorophenyl (OPfp) esters are highly reactive "active esters" that facilitate amide bond formation without the need for in-situ activation, which can sometimes lead to side reactions. peptide.com The coupling of Fmoc-amino acid-OPfp esters is a well-established method in SPPS. chempep.com These esters are stable, often crystalline solids, which makes them suitable for automated synthesis. bachem.com The general protocol involves the dissolution of the Fmoc-amino acid-OPfp ester in a suitable solvent, typically N,N-dimethylformamide (DMF), and its addition to the resin-bound peptide which has a free N-terminal amine. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl of the OPfp ester, releasing the pentafluorophenol (B44920) leaving group. To accelerate the reaction and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are often included. peptide.combachem.com

Optimization of Coupling Conditions for this compound

The incorporation of sterically hindered amino acids, such as those with bulky protecting groups like Mmt, can be challenging and may require optimization of coupling conditions. While specific optimization studies for this compound are not extensively documented, principles derived from the coupling of other bulky amino acids can be applied.

Key parameters for optimization include:

Coupling Reagents and Additives: The addition of HOBt or its aza-analogue, HOAt, is known to significantly enhance the rate of coupling for OPfp esters. chempep.com Oxyma Pure has emerged as a highly efficient and safer alternative to benzotriazole-based additives, demonstrating a remarkable capacity to suppress racemization while ensuring high coupling efficiency. researchgate.netluxembourg-bio.com For a bulky residue like this compound, using an additive like Oxyma Pure with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) could be beneficial. peptide.com

Reaction Time and Temperature: Longer coupling times or double coupling cycles may be necessary to ensure complete incorporation of the sterically demanding amino acid. Microwave-assisted SPPS can also be employed to accelerate coupling reactions, often leading to higher purity and yield, especially for difficult sequences. sigmaaldrich.com

Solvent: DMF is the most common solvent for SPPS, but for aggregation-prone sequences, the use of alternative solvents or solvent mixtures can be advantageous.

A comparative study of coupling additives for a model segment coupling is presented in Table 1, illustrating the superior performance of Oxyma.

Table 1: Comparison of Additive Performance in a Model [2+1] Segment Coupling

| Entry | Additive | Yield (%) | Racemization (%) |

| 1 | HOAt | 82 | 10.7 |

| 2 | HOBt | 75 | 16.2 |

| 3 | Oxyma | 89 | 10.9 |

| Data adapted from a study on the performance of coupling additives. luxembourg-bio.com The model system involved the coupling of Z-Phe-Val-OH onto H-Pro-NH2. |

Impact of Resin Chemistry on Incorporation Efficiency

The choice of solid support can significantly influence the efficiency of peptide synthesis, particularly for long or "difficult" sequences. The properties of the resin, such as its matrix composition, cross-linking, and swelling capacity, affect the accessibility of the growing peptide chain to reagents.

Polystyrene (PS) Resins: Traditional Wang and Rink amide resins are based on a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB). altabioscience.comcsic.es While effective for many sequences, the hydrophobic nature of PS can promote peptide aggregation, leading to incomplete coupling and deletion sequences, especially with hydrophobic or bulky amino acids. sigmaaldrich.com

Polyethylene (B3416737) Glycol (PEG) Grafted Resins: To mitigate aggregation, resins with a more hydrophilic character have been developed. These include PEG-grafted PS resins and resins made entirely of PEG, such as ChemMatrix®. sigmaaldrich.comcore.ac.uk These resins swell well in a variety of solvents and provide a more "solution-like" environment for the synthesis, which can improve the incorporation efficiency of challenging residues. sigmaaldrich.com For example, the synthesis of the highly difficult Aβ(1–42) peptide was achieved in high yield and purity on ChemMatrix® resin using simple coupling reagents. sigmaaldrich.com

Advanced Resin Chemistries: More recent developments include resins with alternative cross-linkers, such as diethylene glycol dimethacrylate (DEG). DEG-crosslinked PS resins have shown superior performance over traditional DVB-PS resins for the synthesis of challenging peptides, yielding products with higher purity and in greater yields. rsc.org

The choice of resin can have a profound impact on the successful synthesis of peptides containing bulky residues like this compound. A comparison of different resins for the synthesis of a challenging peptide is shown in Table 2.

Table 2: Comparison of Resin Performance in the Synthesis of a Difficult Peptide (HBD-3)

| Resin Type | Loading (mmol/g) | Crude Product Purity (%) |

| Fmoc-Lys(Boc)-Wang | 0.57 | Poor |

| Fmoc-Lys(Boc)-TentaGel S PHB | 0.19 | 22.2 |

| Fmoc-Lys(Boc)-HMPB-ChemMatrix | 0.40 | 25.5 |

| Data adapted from a study on the synthesis of human beta-defensin 3. researchgate.net |

Convergent Synthesis Approaches Utilizing this compound

Convergent synthesis, which involves the coupling of pre-synthesized peptide fragments, is a powerful strategy for the preparation of large peptides and proteins. This approach minimizes the number of steps in the final, often challenging, assembly and simplifies purification. This compound is an invaluable tool in this context, allowing for the creation of strategically modified peptide fragments.

Fragment Condensation in Solution and Solid-Phase

The use of Fmoc-Lys(Mmt)-OH in the synthesis of peptide fragments for convergent approaches is well-documented, particularly in the synthesis of GLP-1 analogues. wiley-vch.dersc.org A fragment containing the Mmt-protected lysine (B10760008) can be synthesized on a highly acid-sensitive resin like 2-chlorotrityl (CTC) resin. peptide.comcsbiochina.com The protected fragment can then be cleaved from the resin under mild acidic conditions that leave the Mmt and other side-chain protecting groups intact. researchgate.net This protected fragment can then be coupled to another fragment in solution.

Alternatively, fragment condensation can be performed on the solid phase. A peptide fragment can be assembled on the resin, and then a second, pre-synthesized fragment is coupled to it. The use of OPfp-activated fragments, such as a fragment containing this compound at its C-terminus, can be employed for this purpose. wiley-vch.dersc.org The efficiency of fragment condensation can be influenced by the size of the fragments and the coupling conditions, with a potential for racemization at the C-terminal residue of the activated fragment. csbiochina.com

A patent for the synthesis of Liraglutide provides data on the yield and racemization during fragment condensation under various conditions, which is summarized in Table 3.

Table 3: Racemization and Yield in Fragment Condensation for Liraglutide Synthesis

| Activating Agent | Base | Solvent | Yield (%) | D-Isomer (%) |

| TBTU | DIPEA | DMF | 85.0 | 4.5 |

| HATU | DIPEA | DMF | 88.0 | 2.5 |

| COMU | DIPEA | DMF | 92.0 | 1.8 |

| DIC/Oxyma | - | DMF | 95.0 | <1.0 |

| Data adapted from a patent on GLP-1 peptide synthesis, illustrating the impact of different coupling reagents on yield and enantiomeric purity during a key fragment condensation step. csbiochina.com |

Selective Ligation Strategies with Lysine-Modified Fragments

The true utility of incorporating this compound lies in the subsequent selective modification of the lysine side chain. The Mmt group is highly acid-labile and can be removed orthogonally to other protecting groups like Boc and the Fmoc group on the N-terminus. researchgate.net Typically, a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often around 1-2%, is sufficient to cleave the Mmt group while leaving other protecting groups and the peptide-resin linkage intact. researchgate.netgoogle.com

Once the ε-amino group of the lysine is exposed, it can be functionalized in a variety of ways. For example, another peptide fragment can be built onto the lysine side chain to create a branched peptide. rsc.org This is a divergent approach to branched peptide synthesis.

For selective ligation, the deprotected lysine side chain can be modified with a moiety that facilitates a chemoselective reaction. Common ligation strategies include:

Native Chemical Ligation (NCL): While NCL traditionally requires an N-terminal cysteine, modifications of this technique allow for ligation at other sites. A lysine side chain can be modified to introduce a thiol group, which can then participate in an NCL-type reaction with a peptide thioester. csbiochina.comrsc.org

Oxime Ligation: The lysine side chain can be modified with an aminooxy or carbonyl group, allowing for the formation of a stable oxime bond with a corresponding functionalized peptide fragment. nih.gov

Click Chemistry: The lysine side chain can be functionalized with an azide (B81097) or alkyne group, enabling a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with a peptide fragment bearing the complementary functionality.

A key advantage of using this compound is that these modifications can be performed on the solid support before the final cleavage and deprotection of the peptide. This allows for the purification of the final, complex conjugate in a single step. For instance, a peptide can be synthesized on the resin, the Mmt group removed, a functional handle for ligation attached to the lysine side chain, and then the peptide cleaved from the resin for subsequent ligation in solution. wiley-vch.de This combination of SPPS and selective ligation provides a powerful toolkit for the construction of sophisticated peptide-based molecules.

Solution-Phase Synthetic Pathways for Related Lysine Derivatives

The creation of this compound is not a single-step reaction but rather a carefully orchestrated sequence. The foundation of this synthesis lies in the preparation of its direct precursor, Fmoc-Lys(Mmt)-OH.

Preparation of Fmoc-Lys(Mmt)-OH as a Precursor

The synthesis of Nα-Fmoc-Nε-Mmt-L-lysine (Fmoc-Lys(Mmt)-OH) is a well-established procedure in peptide chemistry, designed to introduce two distinct, orthogonally removable protecting groups onto the lysine scaffold. The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function is base-labile, while the 4-methoxytrityl (Mmt) group protecting the ε-amino group is highly acid-sensitive. This differential protection scheme is crucial for the selective modification of the lysine side chain in complex peptide structures.

A patented methodology outlines a process that begins with the reaction of an H-Lys-OR salt with 4-methyl triphenyl chloromethane (B1201357) in the presence of a base to yield Mtt-Lys(Mtt)-OR. bachem.com Subsequent acidolysis and saponification lead to the formation of H-Lys(Mtt)-OH. bachem.com This intermediate is then dissolved with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a suitable solvent, and a base is added to catalyze the reaction, ultimately yielding Fmoc-Lys(Mtt)-OH after purification. bachem.com

The choice of reagents and reaction conditions is critical for maximizing the yield and purity of the final product. The following interactive data table summarizes typical parameters for the synthesis of Fmoc-Lys(Mmt)-OH.

Table 1: Synthetic Parameters for the Preparation of Fmoc-Lys(Mmt)-OH

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | L-Lysine or its ester salt | core.ac.ukbachem.com |

| ε-Amino Protection | 4-methoxytrityl chloride (Mmt-Cl) | peptide.com |

| α-Amino Protection | Fmoc-OSu or Fmoc-Cl | bachem.com |

| Solvents | Dichloromethane (DCM), Dioxane, Acetone, Tetrahydrofuran (THF), Ethanol, Acetonitrile | bachem.com |

| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate, Sodium Carbonate | bachem.com |

| Reaction Temperature | Typically room temperature, though can range from 0°C to 30°C | bachem.com |

| Purification | Crystallization, Column Chromatography | bachem.com |

Activation Strategies for Carboxyl Group Functionalization (e.g., OPfp Formation)

The conversion of the carboxylic acid moiety of Fmoc-Lys(Mmt)-OH into a more reactive form is a pivotal step for its use in peptide coupling reactions. The formation of a pentafluorophenyl (OPfp) ester is a highly favored activation strategy due to the exceptional reactivity and stability of the resulting active ester. nih.gov OPfp esters react efficiently with primary and secondary amines to form peptide bonds, with a reduced risk of side reactions such as racemization, which can be a concern with other activation methods. researchgate.net

The most common method for the synthesis of Fmoc-amino acid-OPfp esters in solution involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). google.com In this procedure, the Fmoc-protected amino acid is dissolved in a suitable aprotic solvent, such as dioxane, ethyl acetate, or dichloromethane, along with pentafluorophenol. google.comthieme-connect.de The carbodiimide is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions. The reaction mixture is typically stirred overnight at room temperature. google.com

The workup procedure involves the removal of the urea (B33335) byproduct (dicyclohexylurea or diisopropylurea) by filtration. The filtrate, containing the desired this compound, is then typically concentrated, and the product can be purified by trituration with a non-polar solvent like hexane (B92381) or by recrystallization. google.com The resulting Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be stored for future use in peptide synthesis. bachem.com

The following interactive data table outlines the general conditions for the formation of Fmoc-amino acid-OPfp esters.

Table 2: General Conditions for OPfp Ester Formation from Fmoc-Amino Acids

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | Fmoc-Lys(Mmt)-OH | |

| Activating Agent | Pentafluorophenol (PFP-OH) | google.com |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) | google.com |

| Solvents | Dioxane, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | google.comthieme-connect.de |

| Stoichiometry | Typically 1:1.2:1 ratio of Fmoc-amino acid to PFP-OH to DCC | google.com |

| Reaction Temperature | Initial cooling to 0°C, followed by stirring at room temperature | google.com |

| Reaction Time | Typically overnight | google.com |

| Purification | Filtration to remove urea byproduct, followed by trituration or recrystallization | google.com |

Protecting Group Manipulation and Orthogonality

The Mmt (4-Methoxytrityl) Protecting Group for the Lysine (B10760008) Side Chain

The Mmt group is a highly acid-labile protecting group frequently employed for the ε-amino group of lysine. Its sensitivity to mild acidic conditions allows for its selective removal while the peptide remains attached to the resin and other acid-labile protecting groups, such as Boc and tBu, remain intact. researchgate.netresearchgate.net

The Mmt group's high sensitivity to acid is a key feature, allowing for its removal under very mild conditions. This is in contrast to the more robust Boc and tBu groups, which require strong TFA for cleavage. iris-biotech.decsic.es The selective deprotection of Mmt is often achieved using a low concentration of TFA (around 1-2%) in a solvent like dichloromethane (B109758) (DCM). researchgate.netbiotage.comkohan.com.tw The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS), is recommended to quench the released Mmt cations and prevent side reactions. biotage.com

Alternative, even milder, conditions have been developed to enhance selectivity, which is particularly crucial when working with highly acid-sensitive resins. A common reagent mixture is acetic acid (AcOH), trifluoroethanol (TFE), and DCM, often in a 1:2:7 ratio. sigmaaldrich.comnih.gov Another mild deprotection method involves the use of 1 M hydroxybenzotriazole (B1436442) (HOBt) in a TFE/DCM (1:1) mixture. sigmaaldrich.comnih.govbeilstein-journals.org

| Reagent/Solvent System | Concentration | Typical Conditions | Reference(s) |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-2% | Room temperature, often with repeated treatments of short duration (e.g., 5 x 10 min). | biotage.comkohan.com.tw |

| Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | Room temperature, 1 hour. | sigmaaldrich.comresearchgate.netbeilstein-journals.org |

| Hydroxybenzotriazole (HOBt) in DCM/TFE | 0.6 - 1 M | Room temperature, 1 hour. | sigmaaldrich.comnih.govbeilstein-journals.org |

The Mmt group demonstrates excellent orthogonality with the base-labile Fmoc group and the strongly acid-labile tBu and Boc groups. biosynth.comresearchgate.netresearchgate.net The Fmoc group, used for temporary N-α-amino protection, is removed with a base like piperidine, conditions to which the Mmt group is stable. iris-biotech.de Conversely, the mild acidic conditions used to cleave the Mmt group are not harsh enough to remove the more robust tBu or Boc protecting groups from other amino acid side chains, nor do they typically cleave the peptide from standard resins like Wang or Rink Amide. iris-biotech.deresearchgate.netpeptide.com

This three-dimensional orthogonality (Fmoc/Mmt/tBu) is highly advantageous for synthesizing complex peptides. It allows for the selective deprotection of the lysine side chain on-resin, enabling subsequent modifications such as the attachment of fatty acids, fluorescent dyes, or other peptides to create branched structures, all while the main peptide chain and other protected side chains remain untouched. iris-biotech.dekohan.com.tw

Acid-Lability and Selective Deprotection Conditions of Mmt (e.g., Mild TFA, AcOH/TFE/DCM)

Comparative Analysis of Lysine Side-Chain Protecting Groups in Fmoc SPPS

The choice of a lysine side-chain protecting group is dictated by the specific requirements of the peptide synthesis, including the desired on-resin modifications and the nature of the solid support.

Both Mmt and Mtt (4-methyltrityl) are trityl-based, acid-labile protecting groups, but they exhibit a key difference in their lability. The methoxy (B1213986) group on the Mmt makes it significantly more acid-labile than the methyl group on the Mtt. nih.govbeilstein-journals.org The general order of acid lability for these trityl-based groups is Mmt > Mtt > Trt (trityl). nih.govbeilstein-journals.org

This differential lability is a critical consideration. While Mtt can also be removed with dilute TFA (e.g., 1%), the conditions are generally more stringent or require longer reaction times compared to Mmt. researchgate.netpeptide.com In some cases, the conditions required for complete Mtt removal can lead to premature cleavage of the peptide from highly acid-sensitive resins like 2-chlorotrityl chloride resin. researchgate.netbeilstein-journals.org Therefore, Fmoc-Lys(Mmt)-OH is often the preferred choice when very mild deprotection is essential. sigmaaldrich.com However, the higher stability of Mtt can be advantageous in syntheses where trace premature deprotection during other acidic steps is a concern.

| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions | Key Application Notes |

| Mmt (4-Methoxytrityl) | Contains a methoxy group | More labile | 1% TFA in DCM; AcOH/TFE/DCM (1:2:7) | Ideal for use with highly acid-sensitive resins where very mild deprotection is critical. sigmaaldrich.combeilstein-journals.org |

| Mtt (4-Methyltrityl) | Contains a methyl group | Less labile | 1-2% TFA in DCM; DCM/HFIP/TFE/TES | Can be more robust in certain synthetic contexts, but may require harsher conditions for complete removal. researchgate.netpeptide.com |

In contrast to the acid-labile Mmt group, the ivDde and Alloc groups offer completely different, or orthogonal, cleavage mechanisms.

The ivDde group is removed under basic conditions using a dilute solution of hydrazine (B178648) (typically 2%) in a solvent like DMF. iris-biotech.desigmaaldrich.com These conditions are orthogonal to both the acid-labile Mmt, Boc, and tBu groups, and the standard base-labile Fmoc group (which requires piperidine). This makes the Fmoc/ivDde strategy a powerful tool for creating complex peptides. sigmaaldrich.com However, the removal of the sterically hindered ivDde can sometimes be sluggish, and there is a potential for side reactions like the migration of the protecting group ("scrambling") under certain conditions, although ivDde is generally more stable against this than its predecessor, Dde. iris-biotech.de

The Alloc group is cleaved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. kohan.com.twsigmaaldrich.com This method is orthogonal to both acid- and base-labile protecting groups. A key consideration when using Alloc is its incompatibility with cysteine-containing peptides, as the sulfur can poison the palladium catalyst, inhibiting the deprotection reaction. nih.gov

| Protecting Group | Cleavage Mechanism | Reagents | Orthogonality Notes |

| Mmt | Acidolysis | Dilute TFA or AcOH/TFE/DCM | Orthogonal to base-labile (Fmoc) and hydrazine-labile (ivDde) groups. |

| ivDde | Hydrazinolysis | 2% Hydrazine in DMF | Orthogonal to acid-labile (Mmt, Boc, tBu) and base-labile (Fmoc) groups. |

| Alloc | Palladium(0)-catalyzed allylic cleavage | Pd(PPh₃)₄ and scavenger | Orthogonal to acid- and base-labile groups. Incompatible with Cys residues. nih.gov |

Mmt vs. Mtt (4-Methyltrityl): Differential Lability and Applications

Implications of Protecting Group Choice on Peptide Purity and Yield

For instance, while Mtt is more stable than Mmt, incomplete removal of Mtt can result in a final product still containing the protecting group, which can be difficult to separate from the desired peptide. Conversely, the high acid sensitivity of Mmt, while advantageous for selective removal, requires careful handling to prevent its partial loss during steps like the coupling of subsequent amino acids, especially if acidic activators are used. sigmaaldrich.com

In a study comparing the synthesis of branched peptides using Mmt, Alloc, and ivDde, all three protecting groups allowed for the successful synthesis of the target peptides, but with varying final purities. The branched peptides were obtained in 79%, 82%, and 93% purity for Mmt, Alloc, and ivDde respectively, highlighting how the choice of protecting group and its specific deprotection chemistry can influence the outcome of the synthesis. kohan.com.tw Problems such as scrambling with Dde-type protecting groups can also significantly lower the purity and yield of the desired product. iris-biotech.de Therefore, a careful evaluation of the peptide sequence, the planned synthetic strategy, and the properties of each protecting group is essential for maximizing the success of the peptide synthesis.

Advanced Applications in Peptide and Bioconjugate Chemistry

Synthesis of Branched and Dendrimeric Peptides

The construction of branched and dendrimeric peptides is a key strategy for developing synthetic vaccines, drug delivery systems, and artificial proteins. Fmoc-Lys(Mmt)-OPfp is an excellent derivative for these applications due to the orthogonal nature of its protecting groups.

Controlled Branching via ε-Amino Group Derivatization

The core advantage of this compound in creating branched structures lies in the selective deprotection of the lysine (B10760008) ε-amino group. The Mmt group is exceptionally sensitive to mild acidic conditions, allowing its removal without affecting the acid-labile side-chain protecting groups of other amino acids (like Boc or tBu) or the integrity of the peptide's linkage to the resin. This selective deprotection exposes the side-chain amine as a new point for peptide chain elongation, thereby creating a branch.

The pre-activated OPfp ester of Fmoc-Lys(Mmt)-OH facilitates efficient and rapid coupling during solid-phase peptide synthesis (SPPS), minimizing side reactions and often leading to cleaner products compared to in-situ activation methods. nih.govsigmaaldrich-jp.com This is particularly advantageous when dealing with long or difficult peptide sequences where coupling efficiency is critical.

Table 1: Selective Deprotection Conditions for the Mmt Group

| Reagent Cocktail | Conditions | Notes |

| 1% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Room temperature, repeated treatments | A standard and effective method for Mmt removal. |

| Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7) | Room temperature | A milder condition that can leave the more stable Mtt (methyltrityl) group intact. |

| Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (6.5:2:1:0.5) | Room temperature | An alternative cocktail for selective deprotection. |

| HOBt in DCM/TFE | Room temperature | Another mild option for Mmt cleavage. |

This table provides a summary of common reagent cocktails used for the selective removal of the Mmt protecting group from the lysine side-chain, enabling subsequent derivatization.

Construction of Multi-Antigenic Peptides (MAPs) and Template-Assembled Synthetic Proteins (TASPs)

Multi-Antigenic Peptides (MAPs) are dendrimeric structures that present multiple copies of a peptide antigen on a lysine core. qyaobio.comnih.gov This multivalent display can significantly enhance the immunogenicity of synthetic antigens, making them potent candidates for vaccine development. nih.gov this compound is instrumental in the stepwise synthesis of MAPs. After incorporating the this compound unit, the Mmt group can be selectively removed on-resin to allow for the attachment of a lipid tail or another molecular entity. mit.edu Subsequently, the α-Fmoc group is removed, and a symmetrically branched core can be built using a building block like Fmoc-Lys(Fmoc)-OH, upon which the antigenic peptides are synthesized. qyaobio.compeptide.com

Similarly, Template-Assembled Synthetic Proteins (TASPs) utilize a molecular scaffold to organize peptide secondary structures into a desired tertiary fold. The ability to selectively deprotect and modify the lysine side chain using this compound allows for the precise attachment of peptide fragments to a central template, facilitating the construction of these complex biomimetic structures.

Cyclization Strategies for Constrained Peptides

Cyclic peptides often exhibit enhanced metabolic stability, increased receptor affinity, and improved bioavailability compared to their linear counterparts. researchgate.net this compound is a valuable tool for synthesizing cyclic peptides, particularly through side-chain to side-chain linkages.

Side-Chain to Side-Chain Cyclization Facilitated by Mmt Deprotection

The synthesis of side-chain to side-chain cyclized peptides is a common strategy to introduce conformational constraints. peptide.com A typical approach involves incorporating this compound and another amino acid with a complementary reactive side chain (e.g., Asp or Glu with an orthogonal protecting group like O-2-PhiPr) into the linear peptide sequence.

Once the linear peptide is assembled on the solid support, the Mmt group on the lysine and the protecting group on the other amino acid side chain are selectively removed. The now-free side-chain amino group of lysine and the side-chain carboxyl group can then be coupled to form a lactam bridge, resulting in a cyclized peptide. The extreme acid lability of the Mmt group makes it particularly suitable for on-resin cyclization strategies where other acid-sensitive groups must remain intact. iris-biotech.de

Generation of Conformationally Restricted Peptides

By introducing a covalent bridge between side chains, peptide cyclization restricts the conformational freedom of the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target. The use of this compound provides a reliable method for introducing one of the anchor points for such cyclization, enabling the synthesis of a wide range of conformationally restricted peptides for therapeutic and research applications.

Site-Specific Peptide Modification and Bioconjugation

The ability to introduce specific modifications at defined positions within a peptide is crucial for developing probes, diagnostics, and targeted therapeutics. The orthogonal protection scheme of this compound allows the lysine side chain to serve as a specific handle for conjugation. peptide.com

After assembly of the peptide chain, the Mmt group can be selectively cleaved on-resin to unmask the ε-amino group. This primary amine can then be reacted with a variety of molecules, such as:

Fluorophores: For creating fluorescently labeled peptides used in imaging and binding assays.

Biotin (B1667282): For use in affinity purification and detection systems. researchgate.net

Lipids: To enhance cell membrane permeability or for incorporation into liposomes. mit.edugoogle.com

Small molecule drugs: To create peptide-drug conjugates for targeted delivery.

The use of the OPfp ester ensures efficient incorporation of the lysine residue, while the Mmt group provides a convenient and selectively removable mask for the side-chain, making this compound a key component in the synthesis of precisely modified peptides and bioconjugates.

Direct Functionalization of the Lysine Side Chain

The selective deprotection of the Mmt group from the lysine side chain, while the Nα-Fmoc group and other acid-labile protecting groups on the peptide remain intact, is a key advantage of using Fmoc-Lys(Mmt)-OH derivatives. researchgate.net This orthogonality allows for the specific modification of the lysine side chain at any point during solid-phase peptide synthesis (SPPS). researchgate.net The Mmt group can be removed under mildly acidic conditions, such as with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).

This targeted deprotection opens up a plethora of possibilities for introducing a wide array of functional moieties onto the peptide scaffold. Common applications include the attachment of:

Fluorescent Dyes: For tracking peptide localization in cells or tissues and for use in fluorescence resonance energy transfer (FRET) studies. researchgate.net

Biotin: Creating biotinylated peptides for use in affinity purification, immunoassays, and other avidin- or streptavidin-based detection systems. researchgate.netrsc.org

PEGylation Reagents: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide can improve its solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic radius and protecting it from enzymatic degradation. scispace.com

The pentafluorophenyl (OPfp) ester of Fmoc-Lys(Mmt)-OH further enhances its utility by facilitating rapid and efficient amide bond formation under mild conditions, making it an excellent choice for coupling reactions. sigmaaldrich.compeptide2.com

Table 1: Examples of Direct Functionalization using Lysine Side-Chain Deprotection

| Functional Moiety | Purpose | Common Reagents Used After Mmt Deprotection |

| Fluorescent Dyes | Cellular imaging, FRET assays | Fluorescein isothiocyanate (FITC), Rhodamine derivatives |

| Biotin | Affinity purification, detection assays | NHS-Biotin, Biotin-propionic acid |

| PEGylation | Improved pharmacokinetics | PEG-NHS ester, PEG-maleimide |

Integration into Peptide-Drug Conjugate (PDC) and Antibody-Drug Conjugate (ADC) Linker Design

Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) are targeted therapeutic agents that consist of a potent cytotoxic drug linked to a peptide or antibody that specifically targets cancer cells. nih.govbiobouncetech.com The linker plays a critical role in the stability and efficacy of these conjugates, and Fmoc-Lys(Mmt)-OH is a valuable tool in the design of these linkers. medchemexpress.com

The ability to selectively deprotect and functionalize the lysine side chain allows for the precise attachment of the drug molecule or a component of the linker system. medchemexpress.comnih.gov For instance, the lysine side chain can be used as an attachment point for a cleavable linker that is designed to release the cytotoxic drug only after the PDC or ADC has been internalized by the target cell. medchemexpress.comnih.gov The Mmt protecting group's sensitivity to mild acid allows for its removal without affecting other parts of the conjugate, which may be sensitive to harsher conditions. nih.govgoogle.com

Development of Peptide-Based Probes and Affinity Ligands

Creation of Peptide Libraries for Screening Applications

Fmoc-Lys(Mmt)-OH is an excellent derivative for the synthesis of peptide libraries, which are large collections of peptides that can be screened for a variety of biological activities. sigmaaldrich.comprecisepeg.comiris-biotech.de The orthogonal protection strategy allows for the creation of diverse libraries where specific positions within the peptide sequence can be selectively modified. For example, a library of peptides can be synthesized where the lysine side chain at a specific position is functionalized with a variety of different small molecules, and this library can then be screened to identify peptides with high affinity for a particular protein target.

The use of Fmoc-Lys(Mmt)-OH in combination with solid-phase peptide synthesis allows for the rapid and efficient generation of these libraries. google.com This approach has been instrumental in the discovery of novel peptide-based drugs and diagnostic agents.

Table 2: Key Features of Fmoc-Lys(Mmt)-OH for Peptide Library Synthesis

| Feature | Advantage in Library Synthesis |

| Orthogonal Mmt Protection | Allows for selective modification of the lysine side chain at any position in the peptide. |

| Mild Deprotection Conditions | Preserves the integrity of other protecting groups and the peptide backbone. |

| Compatibility with SPPS | Enables the rapid and automated synthesis of large numbers of peptides. |

Applications in Chemical Biology and Diagnostics

The versatility of Fmoc-Lys(Mmt)-OH has made it a valuable tool in the fields of chemical biology and diagnostics. precisepeg.com Peptide-based probes functionalized with reporter molecules such as fluorescent dyes or biotin are used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and receptor binding. researchgate.netrsc.org

In diagnostics, peptides functionalized with specific tags can be used as affinity ligands for the capture and detection of biomarkers. For example, a biotinylated peptide with high affinity for a cancer-specific protein can be used in an ELISA-based diagnostic assay. The ability to precisely control the placement and nature of the functional group using Fmoc-Lys(Mmt)-OH is crucial for the development of highly sensitive and specific diagnostic tools.

Analytical and Mechanistic Considerations in Research

Monitoring of Coupling Reactions with OPfp Esters

Pentafluorophenyl (OPfp) esters are a class of active esters that are stable enough to be isolated and stored, yet reactive enough for efficient peptide bond formation. uniurb.it Their reactivity stems from the electron-withdrawing nature of the pentafluorophenyl ring. uniurb.it Monitoring the coupling of Fmoc-Lys(Mmt)-OPfp to the growing peptide chain is crucial for optimizing reaction times and ensuring complete incorporation.

Real-time monitoring of solid-phase peptide synthesis (SPPS) provides invaluable insights into reaction kinetics, allowing for the optimization of coupling and deprotection steps. rsc.org

UV-Vis Spectrophotometry: The inherent chromophores of the Fmoc group and its cleavage byproducts allow for continuous spectrophotometric monitoring of the synthesis process. thieme-connect.de During the coupling step, the concentration of the Fmoc-protected amino acid in the reaction solution can be tracked by its UV absorbance. thieme-connect.de A decrease in absorbance indicates the consumption of the activated amino acid as it couples to the resin-bound peptide. This method provides qualitative information that is useful for identifying difficult coupling steps in a sequence. thieme-connect.de Furthermore, changes in UV/Vis absorption spectra can be quantitatively related to the extent of the reaction, enabling a precise determination of reaction kinetics. researchgate.netrsc.orgresearchgate.net

Colorimetric Assays: A simple and effective method for monitoring the completion of coupling reactions with OPfp esters involves the use of a visual indicator like bromophenol blue. sigmaaldrich-jp.com The indicator forms a blue ion-pair with the free amino groups on the solid support. As the coupling reaction proceeds and the free amines are acylated, the blue color fades to yellow as the dye is released into the acidic coupling medium. sigmaaldrich-jp.com This technique is particularly well-suited for parallel synthesis methods like SPOT synthesis, as it allows for the simultaneous monitoring of multiple reactions. sigmaaldrich-jp.com

Conductivity Measurements: Another real-time monitoring technique is based on measuring the electrical conductivity of the reaction solution. google.comnih.gov During the coupling reaction with an OPfp ester, the pentafluorophenol (B44920) (Pfp-OH) is released as a free acid, leading to a change in the conductivity of the solution. thieme-connect.de This change can be correlated with the extent of the acylation reaction. nih.gov The signal can be enhanced by the addition of a weak base. thieme-connect.de This method is effective for monitoring acylation, deprotection, and washing steps in an automated fashion. google.comnih.gov

Analysis of Deprotection Efficiency and Selectivity

The Mmt (monomethoxytrityl) group is employed to protect the ε-amino group of lysine (B10760008) and is designed for selective removal under mild acidic conditions, leaving other protecting groups like Fmoc and tert-butyl esters intact. cem.com Assessing the efficiency and selectivity of Mmt cleavage is critical for subsequent side-chain modifications.

The selective removal of the Mmt group is a crucial step for on-resin side-chain modifications. Various analytical techniques are employed to ensure the deprotection is complete and selective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for monitoring the deprotection of the Mmt group. nih.govresearchgate.net By taking small aliquots of the peptidyl-resin, cleaving the peptide from the support, and analyzing the crude product by HPLC, the extent of Mmt removal can be accurately quantified. ub.edu The appearance of a new peak corresponding to the deprotected peptide and the disappearance of the peak for the Mmt-protected peptide confirms the progress of the reaction. Very short linear gradients in RP-HPLC can be successfully used to monitor the selective deprotection of Mmt-containing peptides. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used in conjunction with HPLC (LC-MS) to confirm the identity of the products. ub.edu It allows for the unambiguous identification of the fully deprotected peptide, any remaining Mmt-protected peptide, and potential side products by comparing their experimental molecular weights to the calculated values. nih.gov

UV-Vis Spectrophotometry for Trityl Cation Monitoring: The cleavage of trityl-type protecting groups like Mmt with acid releases a stable carbocation that has a characteristic strong absorbance in the visible range. nih.govresearchgate.net However, monitoring the absorbance of the Mmt cation can be complicated by the presence of other trityl groups (like Trt) which also form colored cations upon cleavage. nih.govresearchgate.netresearchgate.net The absorbance of the Mmt carbocation is only about twice that of the Trt cation, making UV monitoring less reliable for determining the endpoint of the deprotection, especially when levels of both are comparable. nih.govresearchgate.netresearchgate.net

The following table summarizes conditions for Mmt group removal and the analytical methods used for assessment:

| Deprotection Reagent/Cocktail | Monitoring/Assessment Method | Reference |

| 1% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | RP-HPLC, LC-MS | cem.comresearchgate.net |

| Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7) | RP-HPLC | |

| 2% TFA in DCM with 5% Triisopropylsilane (B1312306) (TIS) | RP-HPLC | biotage.com |

Investigation of Potential Side Reactions During Synthesis

The chemical complexity of peptide synthesis can lead to several side reactions that can compromise the purity and yield of the final product. Understanding and mitigating these side reactions is a key aspect of successful peptide synthesis.

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant concern during peptide synthesis, particularly during the activation and coupling steps. bachem.com Pentafluorophenyl esters are known to mediate coupling with a low risk of racemization. sigmaaldrich-jp.com

The use of OPfp esters for coupling is advantageous because the reaction does not require the addition of a base, which is a common trigger for racemization. sigmaaldrich-jp.com This is especially critical for amino acids that are particularly susceptible to racemization, such as cysteine and histidine. nih.govnih.gov Studies have shown that using preformed pentafluorophenyl esters is a safe method for incorporating cysteine with minimal racemization. nih.gov While OPfp esters themselves are relatively resistant to racemization, the conditions used during coupling can still influence the stereochemical purity of the product. thieme-connect.de The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is promoted by bases. uniurb.it

The following table compares different coupling methods and their associated risk of racemization for sensitive amino acids:

A potential side reaction in the synthesis of lysine-containing peptides is the premature removal of the Nα-Fmoc protecting group by the free ε-amino group of a lysine residue. researchgate.net The basicity of the lysine side-chain amine is sufficient to catalyze the β-elimination of the Fmoc group from a nearby amino acid in the peptide sequence. researchgate.net This can lead to deletion sequences or the insertion of multiple amino acid units.

To prevent this undesirable side reaction, the ε-amino group of lysine is protected. The Mmt group in this compound serves this purpose. However, if the Mmt group is removed prematurely or if an unprotected lysine is present in the sequence, this side reaction can occur. Studies have shown that this premature deprotection can be mitigated by using specific coupling protocols or by choosing an appropriate orthogonal protecting group strategy. researchgate.net For instance, if the lysine side chain is deprotected on-resin for subsequent modification, care must be taken in the selection of the subsequent amino acid to be coupled and the coupling conditions to avoid premature Fmoc removal.

Mitigation of Aspartimide Formation in Acidic Conditions

Aspartimide formation is a significant side reaction in solid-phase peptide synthesis (SPPS), occurring under both the basic conditions of 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection and the strong acidic conditions used for final cleavage of the peptide from the resin. iris-biotech.denih.gov While often associated with base-catalyzed cyclization during the iterative cycles of synthesis, the acidic environment of the final cleavage cocktail, typically containing high concentrations of trifluoroacetic acid (TFA), can also promote this problematic side reaction. iris-biotech.dediva-portal.org This process involves the intramolecular cyclization of an aspartic acid (Asp) residue's side-chain carboxyl group with the backbone amide nitrogen of the C-terminally adjacent amino acid, forming a five-membered succinimide (B58015) ring. iris-biotech.de This intermediate can subsequently undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide along with the undesired β-aspartyl isomer, or it can be attacked by other nucleophiles present in the cleavage mixture. nih.govug.edu.pl

It is crucial to clarify that this side reaction is a property of aspartic acid residues. The specific compound this compound, which is a lysine derivative activated for coupling, is not directly involved in the mechanism of aspartimide formation. The monomethoxytrityl (Mmt) protecting group on the lysine side-chain is acid-labile and would be removed during acidic cleavage, while the pentafluorophenyl (OPfp) ester is an activating group used for peptide bond formation. However, the principles of mitigating aspartimide formation are critical in any synthesis that includes aspartic acid, which may well be in sequences also containing lysine residues.

The propensity for acid-catalyzed aspartimide formation is highly dependent on the peptide sequence. iris-biotech.de Residues with small, sterically unhindered side chains C-terminal to the Asp residue create a favorable environment for cyclization. diva-portal.org The Asp-Gly sequence is notoriously susceptible due to the conformational flexibility of glycine. nih.govacs.org Other sequences prone to this side reaction include Asp-Asn, Asp-Asp, and Asp-Ser. nih.gov

Several strategies have been developed to minimize aspartimide formation during the final acidic cleavage step. These approaches primarily focus on introducing steric hindrance around the reactive site to disfavor the formation of the succinimide ring.

One of the most effective strategies is the use of sterically demanding protecting groups for the side chain of the aspartic acid residue. While the standard tert-butyl (tBu) group offers some protection, more sterically bulky groups have been shown to provide superior resistance to acid-catalyzed cyclization. ug.edu.pl For instance, in Boc-based SPPS, which also utilizes strong acid for cleavage, the cyclohexyl (cHx) ester is known to be more effective at preventing aspartimide formation than the benzyl (B1604629) (Bn) ester due to its greater steric bulk. ug.edu.plub.edu In the context of Fmoc/tBu chemistry, researchers have developed even more hindered protecting groups to be used in place of the standard tBu group for particularly problematic sequences.

The table below illustrates the impact of the side-chain protecting group on the extent of aspartimide formation.

| Asp Side-Chain Protecting Group | Relative Propensity for Acid-Catalyzed Aspartimide Formation | Key Characteristics |

| Benzyl (Bn) | High | Classical protecting group, but offers minimal steric hindrance. ug.edu.pl |

| tert-Butyl (tBu) | Moderate | Standard protecting group in Fmoc chemistry; provides more hindrance than Bn but is often insufficient for sensitive sequences. nih.govug.edu.pl |

| Cyclohexyl (cHx) | Low | Superior to Bn in preventing acid-catalyzed formation due to increased steric bulk. ug.edu.plub.edu |

| 3-Methylpent-3-yl (Mpe) | Very Low | More sterically hindered than tBu, offering enhanced protection against cyclization. ub.edu |

Another critical factor is the influence of the amino acid residue immediately following the aspartic acid. The rate of aspartimide formation is significantly influenced by the identity of this neighboring residue.

The following table demonstrates the sequence dependency of this side reaction.

| Peptide Sequence Motif | Relative Rate of Aspartimide Formation | Rationale |

| Asp-Gly | Very High | Glycine's lack of a side chain provides high conformational flexibility, facilitating the required geometry for cyclization. nih.govacs.org |

| Asp-Ala | High | The small methyl side chain of Alanine offers minimal steric hindrance. diva-portal.org |

| Asp-Ser | High | Serine's side chain is relatively small. peptide.com |

| Asp-Val | Low | The bulkier side chain of Valine sterically hinders the approach of the backbone nitrogen to the side-chain carboxyl group. |

Future Research Directions and Translational Impact of Fmoc Lys Mmt Opfp

The chemical compound Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(4-methoxytrityl)-L-lysine pentafluorophenyl ester, abbreviated as Fmoc-Lys(Mmt)-OPfp, represents a highly specialized and activated building block for solid-phase peptide synthesis (SPPS). Its unique combination of protecting and activating groups—the base-labile Fmoc group on the alpha-amine, the exceptionally acid-labile Mmt group on the side-chain epsilon-amine, and the highly reactive OPfp ester at the carboxyl terminus—positions it as a critical tool for advancing peptide chemistry. Future research leveraging this reagent is poised to make significant contributions across several domains of synthetic and chemical biology.

Q & A

Q. What is the structural composition of Fmoc-Lys(Mmt)-OPfp, and how do its functional groups influence its role in peptide synthesis?

this compound consists of three key functional groups:

- Fmoc (9-Fluorenylmethyloxycarbonyl) : Protects the α-amino group during solid-phase synthesis and is removed via piperidine treatment .

- Mmt (4-Methyltrityl) : Protects the ε-amino group of lysine. It is highly acid-labile (cleaved by 1–3% trifluoroacetic acid, TFA) and enables selective deprotection without disturbing other acid-stable groups like Boc .

- OPfp (Pentafluorophenyl ester) : Acts as an activated carboxyl group, enhancing coupling efficiency in peptide synthesis . The combination allows sequential deprotection and precise lysine side-chain functionalization in multi-step syntheses .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

- Step 1 : The resin-bound peptide chain is deprotected using 20% piperidine/DMF to remove the Fmoc group .

- Step 2 : this compound is coupled to the growing peptide via PyBOP/DIPEA activation in DMF, forming an amide bond .

- Step 3 : The Mmt group is selectively removed with 1–3% TFA in dichloromethane (DCM), exposing the ε-amino group for further modifications (e.g., bioconjugation) .

- Step 4 : Final cleavage from the resin uses TFA cocktails (e.g., TFA/H2O/TIS 95:2.5:2.5) .

Q. What analytical methods are recommended to confirm the purity and identity of this compound intermediates?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 220 nm and 254 nm monitors coupling efficiency and intermediate purity .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]+ for this compound: calc. 756.8 g/mol) .

- NMR : 1H/13C NMR confirms the integrity of the Mmt and OPfp groups (e.g., trityl proton signals at δ 7.2–7.4 ppm) .

Advanced Research Questions

Q. How can premature cleavage of the Mmt group be avoided during coupling steps?

- Minimize Acid Exposure : Avoid reagents like HOBt or TFA during activation. Use neutral coupling agents (e.g., PyBOP) and monitor reaction pH .

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce acid sensitivity .

- Alternative Protecting Groups : For prolonged synthesis, replace Mmt with semi-stable groups like Alloc (removed by Pd catalysts) if acid sensitivity is problematic .

Q. What strategies optimize the synthesis of branched peptides using this compound?

- Orthogonal Deprotection : After Mmt removal with TFA, introduce orthogonal groups (e.g., ivDde or Dde) for sequential functionalization .

- Double Coupling : Use excess this compound (3–5 equiv) with extended reaction times (6–12 hours) to ensure complete ε-amino coupling .

- Side-Chain Modifications : Post-Mmt cleavage, conjugate fluorescent tags (e.g., Rhodamine B) or chelators (e.g., DOTA) via ε-amino groups .

Q. How does this compound compare to other activated esters (e.g., OSu, OBt) in challenging couplings?

- Reactivity : OPfp esters exhibit faster coupling kinetics than OSu or OBt due to electron-withdrawing pentafluorophenyl groups .

- Solubility : OPfp derivatives are more soluble in DMF/DCM mixtures, reducing aggregation in hydrophobic peptide sequences .

- Byproducts : OPfp generates non-nucleophilic pentafluorophenol, minimizing side reactions compared to NHS esters .

Q. What experimental design considerations are critical when incorporating this compound into tumor-targeting peptides (e.g., DUPA conjugates)?

- Selective Deprotection : Use mild TFA (1–3%) to retain acid-sensitive functional groups (e.g., tert-butyl esters) .

- In-Situ Activation : Pre-activate Fmoc-Lys(Mmt)-OH with OPfp-Cl in the presence of NaHCO3 for higher coupling yields in aqueous-organic biphasic systems .

- Validation : Confirm targeting efficacy via in vitro binding assays (e.g., PSMA-positive cell lines) and in vivo imaging .

Q. How can researchers troubleshoot low yields during ε-amino functionalization post-Mmt cleavage?

- Residual TFA Neutralization : Treat the resin with 5% DIEA/DCM after Mmt cleavage to neutralize residual acid .

- Coupling Agent Screening : Test alternative activators (e.g., HATU vs. PyBOP) for sterically hindered amines .

- Real-Time Monitoring : Use Kaiser or chloranil tests to confirm free ε-amino group availability before conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.